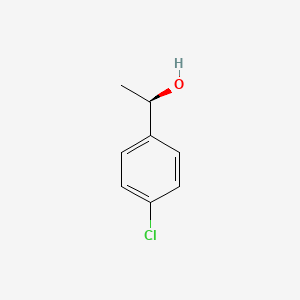
(R)-1-(4-Chlorophenyl)ethanol
Vue d'ensemble
Description
(-1-(4-Chlorophenyl)ethanol, also known as 4-chlorophenylethanol, is a chlorinated phenyl ethanol compound with the molecular formula C8H9ClO. It is a colorless liquid that is soluble in many organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals and other compounds. It is also used as an antioxidant in food and cosmetics.
Applications De Recherche Scientifique
Efficient Synthesis and Biocatalysis
Efficient Synthesis Techniques
Research highlights the development of efficient synthesis techniques for producing chiral intermediates like (R)-1-(4-Chlorophenyl)ethanol and its derivatives. Techniques involve asymmetric reduction and biocatalysis using microorganisms or enzymes, showcasing advancements in green chemistry and the potential for scalable production processes. These methods emphasize high enantiomeric excess (ee) and yield, demonstrating the practicality of microbial and enzymatic systems in the synthesis of chiral pharmaceutical intermediates (Ni, Zhang, & Sun, 2012).
Biocatalysis for Chiral Synthesis
Innovative biocatalytic processes have been developed for the asymmetric synthesis of chiral alcohols, highlighting the role of specific enzymes and microbial cells in facilitating these reactions. These studies provide insights into the optimization of reaction conditions, biocatalyst selection, and process scalability, crucial for industrial applications. The enantioselective synthesis achieved through biocatalysis underscores the importance of (R)-1-(4-Chlorophenyl)ethanol and similar compounds in synthesizing enantiomerically pure substances (Miao, Liu, He, & Wang, 2019).
Environmental Applications and Detoxification
Detoxification and Environmental Remediation
Some research focuses on the environmental implications of chlorophenyl compounds, exploring methods for their detoxification and degradation. These studies are pertinent to wastewater treatment and the mitigation of environmental pollutants, demonstrating the potential of certain chemical reactions and bioprocesses in breaking down toxic substances into less harmful products. The findings contribute to understanding the environmental fate of chlorophenyl derivatives and their impact on ecosystems (Hadi, Taheri, Amin, Fatehizadeh, & Aminabhavi, 2020).
Molecular Structure and Spectroscopy
Spectroscopy and Molecular Structure
Research into the molecular structure and spectroscopic properties of (R)-1-(4-Chlorophenyl)ethanol and related compounds provides valuable insights into their chemical behavior, interaction mechanisms, and the effect of substituents on their physical and chemical properties. Such studies are essential for designing new molecules with desired characteristics and for understanding the fundamental aspects of molecular interactions (Rondino et al., 2016).
Propriétés
IUPAC Name |
(1R)-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSNPUNXINWAD-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75968-40-0 | |
| Record name | (1R)-1-(4-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





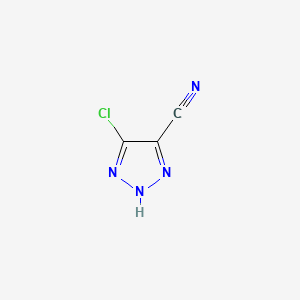
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3024658.png)
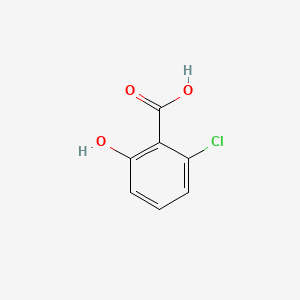
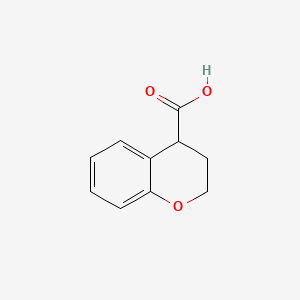


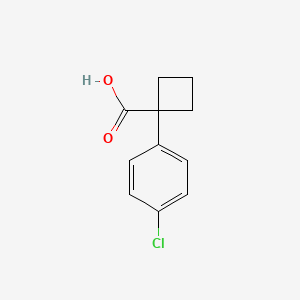
![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)



